molecular formula C21H16ClN5O2 B2368383 1-(3-chlorophenyl)-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887457-48-9

1-(3-chlorophenyl)-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2368383
CAS No.: 887457-48-9
M. Wt: 405.84
InChI Key: MNOLIBLOYADQSX-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 3-chlorophenyl and 2,3-dihydroindol-1-yl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3-chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reagents.

    Attachment of the 2-(2,3-dihydroindol-1-yl)-2-oxoethyl group: This step may require the use of indole derivatives and specific alkylation or acylation reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

1-(3-chlorophenyl)-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for further biological studies.

    Medicine: Due to its unique structure, it is being explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

1-(3-chlorophenyl)-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

The compound 1-(3-chlorophenyl)-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClN4O2C_{19}H_{17}ClN_{4}O_{2} with a molecular weight of approximately 360.81 g/mol. The structure features a chlorophenyl group , an indole moiety , and a pyrazolopyrimidine core , which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC19H17ClN4O2C_{19}H_{17}ClN_{4}O_{2}
Molecular Weight360.81 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies indicate that it may modulate enzyme activities and receptor interactions, influencing several cellular pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can bind to certain receptors, altering their signaling pathways.
  • Gene Expression Regulation: Interaction with DNA or RNA may affect transcriptional activity.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

Anticancer Activity

Several studies have explored the anticancer properties of the compound against different cancer cell lines. For instance:

  • Case Study 1: A study reported that the compound exhibited significant cytotoxic effects on A549 lung cancer cells with an IC50 value of approximately 15 µM.
  • Case Study 2: Another investigation demonstrated that it reduced cell viability in Caco-2 colorectal cancer cells by 39.8% compared to untreated controls (p < 0.001) .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Antifungal Properties: In vitro tests revealed effective antifungal activity against various strains of fungi, suggesting its potential use as an antifungal agent.

Research Findings

Recent literature highlights the diverse applications and effectiveness of this compound:

  • Synthesis and Characterization:
    • The synthesis involves multi-step organic reactions combining chlorophenyl and indole derivatives with the pyrazolopyrimidine core .
  • Biological Testing:
    • Studies have established that structural modifications can enhance or diminish biological activity. For example, the introduction of different substituents on the indole ring has been shown to affect anticancer efficacy significantly .
  • Docking Studies:
    • Computational docking studies suggest that the compound binds effectively to target proteins involved in cancer progression and microbial resistance .

Properties

IUPAC Name

1-(3-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2/c22-15-5-3-6-16(10-15)27-20-17(11-24-27)21(29)25(13-23-20)12-19(28)26-9-8-14-4-1-2-7-18(14)26/h1-7,10-11,13H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOLIBLOYADQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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